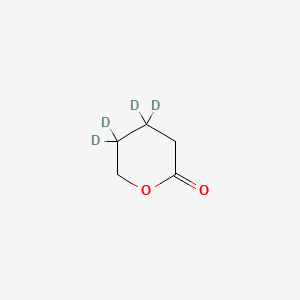
delta-Valerolactone-3,3,4,4-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta-Valerolactone-3,3,4,4-D4 is a chemical compound with the molecular formula C5H4D4O2 . It is a variant of delta-valerolactone, a lactone used as a chemical intermediate in processes such as the production of polyesters .
Synthesis Analysis
The synthesis of delta-valerolactone and its variants has been a subject of research. One method involves the ring-opening polymerization (ROP) of lactones catalyzed by 1,5,7-triazabicyclo[4,4,0]decane-5-ene (TBD), which is a highly efficient method for synthesizing aliphatic polyester materials . Another method involves the coupling of hydrogenation and dehydrogenation .Chemical Reactions Analysis
The ring-opening polymerization (ROP) of lactones catalyzed by 1,5,7-triazabicyclo[4,4,0]decane-5-ene (TBD) is a highly efficient method for synthesizing aliphatic polyester materials . In addition, the coupling of hydrogenation and dehydrogenation has been used for the sustainable production of gamma-valerolactone and delta-valerolactone .Wissenschaftliche Forschungsanwendungen
Green Synthesis of Gamma-Valerolactone (GVL)
Applications in Biomass Conversion : GVL is highlighted for its renewable origin and distinct physicochemical properties, showcasing its versatility in applications such as a green solvent, fuel additive, and precursor for valuable chemicals. Research emphasizes the conversion of levulinic acid (LA) to GVL using non-noble metal catalysts, providing a more sustainable and greener synthesis route compared to conventional methods that rely on noble metals. This approach not only signifies a shift towards more eco-friendly chemical processes but also highlights the role of GVL in advancing renewable chemical manufacturing (Dutta et al., 2019).
Biorefinery and Environmental Applications : The utilization of GVL derived from renewable lignocellulosic biomass is presented as a cost-competitive and green platform chemical. The valorization of lignocellulose using GVL not only improves the yield of target products such as sugar monomer and furfural but also exemplifies the circular economy concept where waste is minimized, and efficiency is maximized in the use of natural resources (Xu et al., 2020).
Eigenschaften
IUPAC Name |
4,4,5,5-tetradeuteriooxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJPLYNZGCXSJM-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)OCC1([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
delta-Valerolactone-d4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

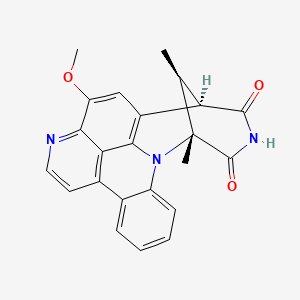

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)
![(3beta,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene](/img/structure/B569313.png)
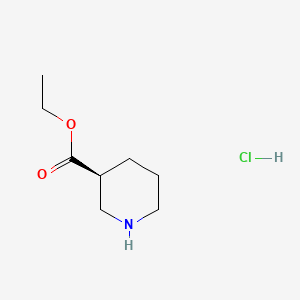
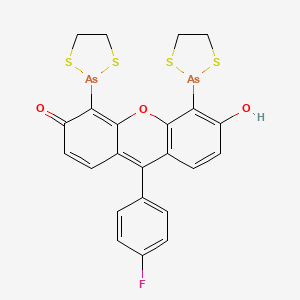
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B569320.png)
![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)
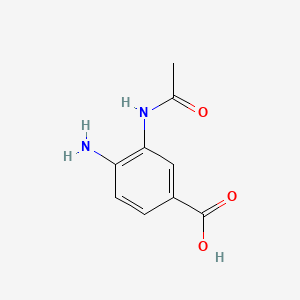
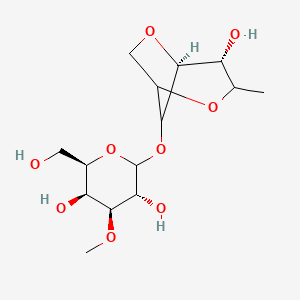
![6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one](/img/structure/B569325.png)
![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)